[2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine
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Overview
Description
[2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine: is a chemical compound that features a triazole ring attached to a phenylmethanamine structure
Mechanism of Action
Target of Action
Triazole derivatives have been known to exhibit a wide range of bioactivities, such as anticancer, antibacterial, antiviral, and anti-inflammation activities .
Mode of Action
It’s known that triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Biochemical Pathways
It’s known that triazole derivatives can influence a range of bioactivities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound is a solid at room temperature, with a predicted melting point of 11422° C and a predicted boiling point of 3846° C at 760 mmHg . These properties may influence its bioavailability.
Result of Action
It’s known that triazole derivatives can exhibit a wide range of bioactivities, such as anticancer, antibacterial, antiviral, and anti-inflammation activities .
Action Environment
The compound is stable at room temperature , suggesting that it may be relatively stable under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine typically involves the reaction of 2-(bromomethyl)benzylamine with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the triazole ring to more saturated heterocycles.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of saturated heterocycles.
Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: In biological research, it serves as a ligand in the study of enzyme interactions and receptor binding.
Medicine: The triazole moiety is known for its antifungal, antibacterial, and anticancer properties, making this compound a candidate for drug development.
Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of various industrial chemicals.
Comparison with Similar Compounds
[1-(1H-1,2,4-triazol-1-ylmethyl)benzene]: Similar structure but lacks the amine group.
[2-(1H-1,2,4-triazol-1-ylmethyl)aniline]: Similar structure with an additional amine group on the phenyl ring.
[1-(1H-1,2,4-triazol-1-ylmethyl)-2-nitrobenzene]: Similar structure with a nitro group on the phenyl ring.
Uniqueness: The presence of both the triazole ring and the phenylmethanamine structure in [2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine provides a unique combination of properties, making it versatile for various applications in medicinal chemistry, biology, and industry. The compound’s ability to undergo multiple types of chemical reactions further enhances its utility as a synthetic intermediate.
Properties
IUPAC Name |
[2-(1,2,4-triazol-1-ylmethyl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-5-9-3-1-2-4-10(9)6-14-8-12-7-13-14/h1-4,7-8H,5-6,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQTWRVJAQDULB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)CN2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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